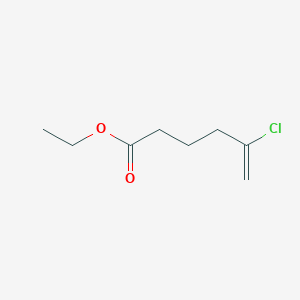

5-氯-5-己烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-chloro-5-hexenoate is a chemical compound that is part of a broader class of organic molecules used in various chemical syntheses. While the provided papers do not directly discuss Ethyl 5-chloro-5-hexenoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthetic pathways for Ethyl 5-chloro-5-hexenoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control over reaction conditions to achieve the desired product. For example, the synthesis of optically active derivatives from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate involves Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate from related starting materials demonstrates the complexity and specificity of such synthetic routes . These examples suggest that the synthesis of Ethyl 5-chloro-5-hexenoate would also require careful selection of reagents and catalysts to control the reaction pathway and yield.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their reactivity and physical properties. For instance, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using X-ray crystallography, which is a common technique for elucidating the structure of organic compounds . This level of structural analysis is essential for understanding how Ethyl 5-chloro-5-hexenoate might behave in various chemical contexts.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 5-chloro-5-hexenoate can be quite diverse. For example, the 1,4-addition reaction of 6-substituted derivatives of cyclohexenone with organocyanocuprates followed by treatment with DBU or p-TSA results in β-elimination to furnish optically active 5-substituted-2-cyclohexenones . Additionally, the unusual Friedel-Crafts reactions involving metal phenolates and diethyl vinylcyclopropane-1,1-dicarboxylates to synthesize ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates demonstrate the potential for complex reaction mechanisms . These reactions highlight the importance of understanding the chemical reactivity of Ethyl 5-chloro-5-hexenoate for its use in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of Ethyl 5-chloro-5-hexenoate, they do mention properties of related compounds. For instance, the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst results in a copolymer with a significant amount of 5-hexen-1-ol units, which affects the material's properties . The spectroscopic investigation of chromium-based catalysts for ethene trimerization also provides insights into the types of analytical techniques that could be used to study the properties of Ethyl 5-chloro-5-hexenoate .

科学研究应用

1. 多取代吲哚嗪和喹诺嗪的合成

5-氯-5-己烯酸乙酯用于多取代吲哚嗪和喹诺嗪的合成。朱、董、蒲和马 (2005) 描述了一个涉及顺序 S(N)2/Michael 加成/SN2/SN2 反应的过程,该过程用于从 2-乙基-2-己烯酸中合成吲哚嗪 223A,共 12 个线性步骤 (朱、董、蒲和马,2005).

2. 吡咯基乙烯三聚催化剂的活化

5-氯-5-己烯酸乙酯在吡咯基乙烯三聚催化剂的活化中发挥作用,这在聚乙烯生产中很重要。Venderbosch 等人。(2018) 使用光谱实验研究了活化过程,突出了其在乙烯三聚体系工业应用中的重要性 (Venderbosch 等人,2018).

3. 草地泡沫油的聚合物生产

Warwel、Brüse、Demes 和 Kunz (2004) 利用 5-氯-5-己烯酸乙酯从草地泡沫油中制造聚合物和聚合物结构单元。他们的研究包括与乙烯的复分解裂解和随后的合成步骤,以生产高分子量聚酯和功能性聚烯烃 (Warwel、Brüse、Demes 和 Kunz,2004).

4. 医疗器械的抗菌涂层

5-氯-5-己烯酸乙酯的衍生物已被探索用于抗菌应用。Wood 等人。(2014) 描述了用 5-氯-5-己烯酸乙酯的衍生物涂覆医疗器械以防止细菌定植,显着提高了这些器械的生物相容性和安全性 (Wood 等人,2014).

属性

IUPAC Name |

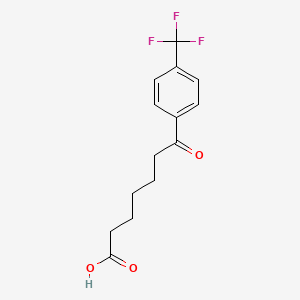

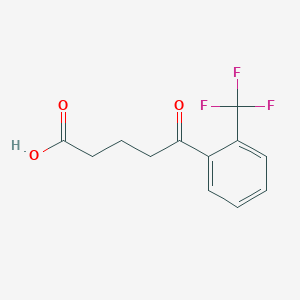

ethyl 5-chlorohex-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRVYOQXYVSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641090 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-5-hexenoate | |

CAS RN |

485320-21-6 |

Source

|

| Record name | Ethyl 5-chlorohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)